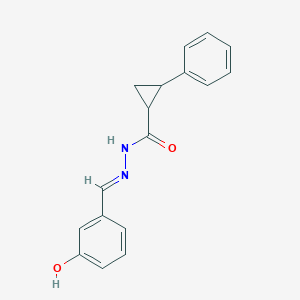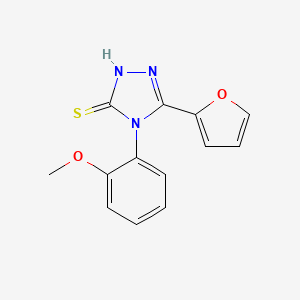
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as CMNU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the urea family, which are compounds that contain a carbonyl group attached to two amino groups. CMNU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the inhibition of kinase activity through the formation of a covalent bond between the compound and the enzyme. This covalent bond disrupts the normal function of the enzyme, leading to a decrease in cellular signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea in lab experiments is its selectivity for certain kinases, which allows researchers to study the activity of these enzymes in a highly specific manner. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new compounds that are based on the structure of this compound, but which have improved selectivity and reduced toxicity. Additionally, researchers may investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases and cancer. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 2-methyl-3-nitroaniline in the presence of a suitable carbonylating agent. The resulting product is a yellow crystalline solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein structure and function, and drug discovery. One of the primary uses of this compound is as a tool for studying the activity of kinases, which are enzymes that play a critical role in cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain kinases, making it a valuable tool for researchers studying these enzymes.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c1-9-11(4-3-5-13(9)19(21)22)17-15(20)18-12-8-10(16)6-7-14(12)23-2/h3-8H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCJPVMSHPSMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5724386.png)
![N-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5724394.png)

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)

![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)

![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)
![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
